Ancremonam was developed through systematic chemical modifications of existing beta-lactam frameworks. Its classification as a monobactam allows it to target specific bacterial enzymes effectively, making it a valuable addition to the antibiotic arsenal. The compound has shown significant promise in preclinical studies, particularly against strains resistant to conventional treatments .
The synthesis of Ancremonam involves several key steps, primarily centered around the activation of the nitrogen atom in the beta-lactam ring. One prevalent method for synthesizing Ancremonam is N-sulfonation, which activates the nitrogen for subsequent reactions. This process typically employs an excess of sulfur trioxide complexed with dimethylformamide at room temperature to achieve high yields of sulfonated intermediates .
The synthetic pathway can be summarized as follows:
Ancremonam's molecular structure features a monocyclic beta-lactam ring with specific functional groups that enhance its antibacterial properties. The structural formula can be represented as follows:
The unique arrangement of atoms within the beta-lactam ring is crucial for its mechanism of action against bacterial cell walls .
Ancremonam undergoes various chemical reactions that are essential for its biological activity. Notably, it reacts with bacterial penicillin-binding proteins (PBPs), inhibiting their function and ultimately leading to bacterial cell lysis. The reaction mechanism involves the formation of a stable acyl-enzyme intermediate that prevents PBPs from cross-linking peptidoglycan layers in bacterial cell walls, which is critical for maintaining cell integrity .
The mechanism of action for Ancremonam primarily involves its binding to PBPs, which are essential for bacterial cell wall synthesis. Upon binding, Ancremonam inhibits the transpeptidation process necessary for forming cross-links in peptidoglycan, leading to weakened cell walls and eventual cell death. This action is particularly effective against Gram-negative bacteria due to their reliance on PBPs for maintaining structural integrity .
Data from biochemical assays indicate that Ancremonam exhibits high affinity for specific PBPs associated with resistant strains, making it a potent therapeutic option against multidrug-resistant infections .
Ancremonam possesses several notable physical and chemical properties:
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) have been employed to confirm its structural integrity and purity during synthesis .
Ancremonam's primary application lies in its potential use as an antibiotic agent against resistant bacterial infections. Its efficacy against Gram-negative pathogens makes it particularly valuable in clinical settings where traditional antibiotics fail. Research continues into its use in combination therapies to enhance effectiveness and reduce resistance development.
Additionally, Ancremonam serves as a model compound in studies aimed at understanding beta-lactam resistance mechanisms and developing new derivatives with improved pharmacological profiles .
Monobactams are distinguished by their monocyclic β-lactam core, unlike bicyclic penicillins or cephalosporins. Their discovery arose from targeted screening of soil bacteria in the late 1970s, which revealed naturally occurring monocyclic β-lactams with limited antibacterial potency. Aztreonam—the first clinically approved monobactam (1984)—emerged from structure-activity optimization of these natural templates [1] [8].
Key historical milestones include:
Table 1: Evolution of Monobactam Antibiotics
Compound | Development Era | Key Spectrum | Resistance Limitations |
---|---|---|---|
Natural Monobactams | 1979–1981 | Narrow (weak activity) | High enzymatic degradation |
Aztreonam | 1984 | Aerobic Gram-negatives | Susceptible to MBLs, some ESBLs |
Tigemonam | 1988 (investigational) | Oral Gram-negative coverage | Limited Pseudomonas activity |
Ancremonam | 2010s–Present | CRE, MBL-producing pathogens | Stable against serine/MBLs |
Ancremonam (C₁₆H₁₈N₆O₁₀S₂; MW 518.48 g/mol) belongs to the synthetic monobactam class. Its structure integrates four key pharmacophores:
Table 2: Key Physicochemical Properties of Ancremonam
Property | Value | Significance |
---|---|---|
Molecular Weight | 518.48 g/mol | Facilitates tissue penetration |
Hydrogen Bond Donors | 4 | Enhances target binding |
Topological Polar SA | 264.27 Ų | Optimizes solubility |
logP (XLogP) | -2.42 | Favors hydrophilic environments |
β-Lactamase Stability | High (serine & MBLs) | Retains activity in enzyme-rich environments |
Stereochemistry is critical: The trans configuration at C3/C4 and D-configuration of the acylamino group maximize enzymatic stability and PBP affinity [4] [9]. Unlike earlier monobactams, Ancremonam’s thiazole substituent sterically hinders β-lactamase access, preventing hydrolysis [4].
Ancremonam exhibits a narrow, targeted spectrum focused exclusively on aerobic Gram-negative bacteria. It shows minimal activity against Gram-positives or anaerobes, preserving commensal flora and reducing collateral damage [3] [7].
Key Pharmacodynamic Features:
Spectrum of Activity:
Table 3: Ancremonam’s Activity Against MDR Pathogens
Pathogen | Resistance Profile | Ancremonam MIC₉₀ (μg/mL) | Comparative Advantage |
---|---|---|---|
K. pneumoniae (CRE) | Carbapenemase (KPC, OXA) | ≤2 [3] | Retains potency where carbapenems fail |
P. aeruginosa (MDR) | MBL (NDM/VIM), AmpC | 4–8 [4] | Activity against MBL producers |
E. coli (ESBL+) | CTX-M, TEM, SHV | ≤1 [9] | Superior to piperacillin/tazobactam |
Enterobacter spp. (AmpC+) | Derepressed AmpC | ≤2 [4] | Stable hydrolysis resistance |
Serratia marcescens (CR) | Carbapenemase | 4 [3] | Alternative to aminoglycosides |
MIC₉₀: Minimum inhibitory concentration for 90% of isolates
Research and Development Status:
As of 2025, Ancremonam (LYS-228) has completed Phase II trials for complicated urinary tract infections (cUTI) and intra-abdominal infections (cIAI) [2] [9]. Its development underscores a strategic shift toward precision antibiotics targeting WHO critical-priority pathogens without disrupting the microbiome [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7